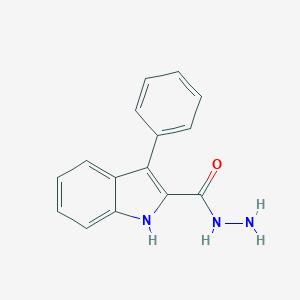

3-phenyl-1H-indole-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHFYZYBSUQDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377079 |

Source

|

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105492-12-4 |

Source

|

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1H-indole-2-carbohydrazide

The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry for decades. Within this class, derivatives of indole-2-carbohydrazide have emerged as particularly potent agents, exhibiting a wide range of biological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[1][2] Specifically, this compound and its derivatives have been identified as powerful tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapeutic agents.[3][4][5] These compounds often exert their effects by binding to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[5][6]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the protocols are not just followed, but understood.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The core indole scaffold is first constructed via the celebrated Fischer indole synthesis, yielding an ester intermediate. This intermediate is then converted to the final carbohydrazide product through hydrazinolysis. This strategy is robust, high-yielding, and utilizes readily available starting materials.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis Protocol

Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most reliable and versatile methods for constructing the indole ring.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The choice of acid catalyst is crucial; Brønsted acids like acetic acid, sulfuric acid, or polyphosphoric acid are commonly used.[7][10]

Mechanism Rationale: The reaction proceeds through a series of well-established steps: (1) Formation of a phenylhydrazone from phenylhydrazine and the keto-ester. (2) Acid-catalyzed tautomerization to an ene-hydrazine intermediate. (3) A[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) which forms a new C-C bond and breaks the N-N bond. (4) Aromatization of the benzene ring. (5) Nucleophilic attack by the amino group to form a five-membered ring (an aminal). (6) Elimination of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole.[8]

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol:

-

To a round-bottom flask, add phenylhydrazine (1.0 equivalent) and ethyl 2-oxo-3-phenylpropanoate (1.0 equivalent).

-

Add glacial acetic acid to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon warming (approx. 10-15 mL per 5 mmol of phenylhydrazine).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water. A solid precipitate of the product, ethyl 3-phenyl-1H-indole-2-carboxylate, will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound via Hydrazinolysis

Hydrazinolysis is a standard and highly effective method for converting esters into their corresponding hydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy group (-OEt) of the ester with hydrazine (NH₂NH₂). Hydrazine hydrate is a convenient and commonly used source of hydrazine for this transformation. Ethanol is an excellent solvent choice as it readily dissolves the ester starting material and is compatible with the reaction conditions.[11]

Experimental Protocol:

-

In a round-bottom flask, dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 equivalent) from the previous step in absolute ethanol (approx. 20-30 mL per 1 g of ester).

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The large excess drives the reaction to completion.[3]

-

Heat the reaction mixture to reflux for 6-12 hours. The progress can be monitored by TLC by observing the disappearance of the starting ester spot.

-

Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Add cold water to the concentrated mixture to precipitate the white solid product, this compound.[11]

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.

Part 2: Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₅H₁₃N₃O[12]

-

Molecular Weight: 251.29 g/mol [12]

-

Melting Point (m.p.): A sharp melting point is indicative of high purity. The reported range for similar compounds is typically high, often above 200 °C. For example, N-Benzyl-1H-indole-2-carbohydrazide has a melting point of 237 °C.[13]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the title compound, based on data from closely related structures.[13][14]

| Technique | Expected Observations | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm (s, 1H)δ ~9.5 ppm (s, 1H)δ ~7.2-7.8 ppm (m, 9H)δ ~4.5 ppm (s, 2H) | Indole NH Carbohydrazide CONH Aromatic protons (indole & phenyl rings)Hydrazide NH₂ |

| ¹³C NMR (DMSO-d₆) | δ ~162 ppmδ ~110-140 ppm | Carbonyl carbon (C =O)Aromatic carbons (indole & phenyl) |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 cm⁻¹ (multiple bands)~3100-3200 cm⁻¹~1640-1660 cm⁻¹~1500-1600 cm⁻¹ | N-H stretching (NH and NH₂ groups)Aromatic C-H stretchingC=O stretching (amide I band)Aromatic C=C stretching |

| Mass Spec. (ESI) | m/z 252.11 [M+H]⁺m/z 274.09 [M+Na]⁺ | Confirms the molecular weight of the compound. |

Expert Interpretation:

-

¹H NMR: The spectrum in a polar aprotic solvent like DMSO-d₆ is most informative. The indole N-H proton is typically a broad singlet at a very downfield chemical shift (>11 ppm). The amide (CONH) proton will also be a downfield singlet. The two protons of the -NH₂ group will appear as a singlet around 4.5 ppm, which will disappear upon D₂O exchange, a key confirmatory test. The complex multiplet between 7.2 and 7.8 ppm integrates to 9 protons, corresponding to the 4 protons on the indole's benzene ring and the 5 protons of the C3-phenyl substituent.

-

FT-IR: The IR spectrum provides crucial validation of the functional groups. The presence of multiple sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of the N-H stretches of the primary amine (NH₂) and the secondary amides (indole NH and carbohydrazide CONH). The strong absorption around 1650 cm⁻¹ is definitive proof of the carbonyl (C=O) group, confirming the conversion from the ester.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a molecular formula that matches C₁₅H₁₃N₃O.

Safety Precautions

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. By employing the Fischer indole synthesis followed by hydrazinolysis, researchers can access this valuable scaffold in good yield. The comprehensive characterization protocol detailed herein provides a robust framework for verifying the structural integrity and purity of the final compound, ensuring its suitability for further biological evaluation and drug development endeavors.

References

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Core Mechanism of Action of 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives in Oncology: A Technical Guide

Abstract

The 3-phenyl-1H-indole-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of potent anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. Synthesizing data from preclinical studies, this document elucidates the multifaceted modes of action, focusing on tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. Furthermore, we delve into the modulation of key signaling pathways and provide exemplary protocols for investigating these mechanisms in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic candidates.

Introduction: The Rise of Indole-Based Anticancer Agents

The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its inherent ability to interact with a diverse array of biological targets has made it a focal point in the quest for novel therapeutics. The this compound series, in particular, has garnered significant attention for its potent and selective anticancer properties. These compounds have demonstrated remarkable efficacy across a spectrum of cancer cell lines, prompting intensive investigation into their molecular mechanisms of action. This guide will dissect the current understanding of how these molecules disrupt the intricate machinery of cancer cells, leading to their demise.

Primary Mechanism: Disruption of Microtubule Dynamics via Tubulin Inhibition

A predominant and well-documented mechanism of action for this compound derivatives is the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Derivatives of this compound have been shown to bind to the colchicine site on β-tubulin.[1][4] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The consequences of this microtubule destabilization are catastrophic for rapidly dividing cancer cells.

Consequence: G2/M Phase Cell Cycle Arrest

The integrity of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound derivatives activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][2][4][5] This arrest prevents the cancer cells from completing cell division and proliferating. While G2/M arrest is the most commonly observed effect, some derivatives have been reported to induce cell cycle arrest at the G0/G1 or S phase, suggesting that the precise outcome can be influenced by the specific chemical substitutions on the indole scaffold.[6][7][8]

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

Prolonged cell cycle arrest at the G2/M phase, coupled with the cellular stress induced by microtubule disruption, ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4][6][9][10] This is a critical endpoint for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells.

Modulation of the Bcl-2 Family of Proteins

The apoptotic cascade is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Several studies have demonstrated that treatment with this compound derivatives leads to a shift in the balance of these proteins, favoring apoptosis. Specifically, a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Bax, has been observed.[6][9][10] This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, culminating in the execution of the apoptotic program.

Secondary and Emerging Mechanisms of Action

While tubulin inhibition is a primary driver of the anticancer activity of this class of compounds, emerging evidence suggests that they may engage other cellular targets and pathways.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Certain indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[6][11] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.

Inhibition of Other Protein Kinases

The dysregulation of protein kinase activity is a fundamental aspect of cancer development and progression. Some indole derivatives have demonstrated inhibitory activity against other key kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[12] Furthermore, the broader class of indole-containing compounds is known to modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] This multi-targeted approach may contribute to the broad-spectrum anticancer activity observed with these compounds.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the mechanism of action of this compound derivatives.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Synthesized Citral Derivatives Serve as Novel Inhibitor in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Elucidation of 3-Phenyl-1H-indole-2-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] The functionalization of this nucleus offers a versatile platform for creating novel molecular entities with diverse biological activities. 3-Phenyl-1H-indole-2-carbohydrazide is one such molecule of significant interest, combining the indole ring, a phenyl substituent at the C3 position, and a carbohydrazide moiety at C2. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems or as a bioactive agent itself.[2][3]

Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is non-negotiable for subsequent biological evaluation or synthetic modification. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach moves beyond a mere recitation of data, focusing instead on the underlying principles and the synergistic relationship between these methods to build an unassailable structural proof.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound is presented below with a systematic numbering scheme that will be referenced throughout this guide.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the carbohydrazide, and its deuterated nature prevents interference in the ¹H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H protons, allowing them to be observed as distinct, often broadened, signals.[4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

The sample is now ready for analysis.

-

¹H NMR Spectroscopy: Interpretation and Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

-

Indole N1-H: This proton is typically the most deshielded proton in the molecule due to the aromaticity of the indole ring and its location within the heterocyclic system. It is expected to appear as a broad singlet far downfield, often above δ 11.0 ppm.[6]

-

Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is also significantly deshielded and will appear as a singlet in the δ 9.0-10.0 ppm region. Its chemical shift is influenced by hydrogen bonding.

-

Terminal NH₂: The two protons of the primary amine group are chemically equivalent and will appear as a broad singlet. Their signal is typically observed in the δ 4.0-5.0 ppm range.[6]

-

Aromatic Protons (C4-H to C7-H and Phenyl Protons): The protons on the indole and phenyl rings will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the C3-phenyl group will likely appear as a complex multiplet. The four protons of the indole's benzene ring (C4-C7) will show characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons.[7]

-

Absence of Aliphatic Protons: A key confirmatory point is the absence of any signals in the typical aliphatic region (δ 0.5-4.0 ppm), aside from the NH₂ peak.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 - 12.0 | br s | 1H | Indole N1-H |

| ~9.5 - 10.0 | br s | 1H | CONH |

| ~7.2 - 7.8 | m | 9H | Ar-H (C4-C7 and Phenyl) |

| ~4.5 | br s | 2H | NH₂ |

¹³C NMR Spectroscopy: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a distinct signal in the δ 160-165 ppm region.[6]

-

Aromatic Carbons: The 12 aromatic carbons (8 from the indole moiety and 6 from the phenyl ring, with potential overlaps) will resonate in the δ 110-140 ppm range. The chemical shifts are influenced by the heteroatom (N1) and the substituents (phenyl and carbohydrazide).[8]

-

Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C3a, C7a, and C1' of the phenyl ring) are typically of lower intensity than the protonated carbons. C2 and C3, being directly attached to the electron-withdrawing carbohydrazide and the phenyl group, respectively, will be found in the more downfield portion of the aromatic region.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~163 | C=O |

| ~110 - 140 | Aromatic Carbons (C2-C7a, C1'-C6') |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pressing: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is rich with characteristic absorption bands that confirm its structure.

-

N-H Stretching Region (3100-3400 cm⁻¹): This region is diagnostic. One would expect to see multiple distinct peaks:

-

A relatively sharp peak around 3300-3400 cm⁻¹ for the indole N-H stretch.

-

Two bands corresponding to the asymmetric and symmetric stretching of the terminal NH₂ group, typically observed around 3350 cm⁻¹ and 3250 cm⁻¹ .[9]

-

A broader absorption for the amide N-H, often overlapping with the NH₂ signals.

-

-

C=O Stretching (Amide I Band): A strong, sharp absorption band is expected between 1630-1670 cm⁻¹ .[9][10] This is a classic indicator of a secondary amide carbonyl group.

-

N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1640 cm⁻¹ and is another key marker for the amide linkage.

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹ confirm the presence of the aromatic indole and phenyl rings.[11]

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100 - 3400 | Medium-Strong, Multiple Peaks | N-H Stretching (Indole NH, Amide NH, Amine NH₂) |

| ~3050 | Medium-Weak | Aromatic C-H Stretching |

| 1630 - 1670 | Strong, Sharp | C=O Stretching (Amide I) |

| 1550 - 1640 | Medium-Strong | N-H Bending (Amide II) |

| 1450 - 1600 | Medium, Sharp | Aromatic C=C Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[12]

Methodology: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, where it is ionized, typically by protonation, to form the molecular ion [M+H]⁺.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula is C₁₅H₁₃N₃O, giving a monoisotopic mass of 251.11 g/mol .[13][14] In positive ion ESI-MS, the primary signal of interest will be the protonated molecular ion, [M+H]⁺, at m/z 252.11 . The observation of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The structure of the molecule suggests a predictable fragmentation pathway upon collision-induced dissociation (CID). The amide bond is often the weakest point. A logical fragmentation cascade would involve the initial loss of ammonia or the entire hydrazinyl group, leading to stable acylium or indole-based cations.

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

This fragmentation analysis, which often involves the loss of small, stable molecules like ammonia and carbon monoxide, provides strong corroborating evidence for the proposed structure.[15] The detection of the stable 3-phenyl-1H-indole cation (m/z 194.08) is particularly diagnostic.[12]

Conclusion

The structural elucidation of this compound is a textbook example of the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the connectivity of the molecule. Infrared spectroscopy provides an unambiguous confirmation of all critical functional groups—the three distinct N-H environments, the amide carbonyl, and the aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and supports the structure via logical fragmentation patterns. Together, these techniques provide a complementary and self-validating dataset, allowing researchers and drug development professionals to proceed with absolute confidence in the identity and integrity of this valuable chemical entity.

References

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

- 13. scbt.com [scbt.com]

- 14. This compound | CAS#:105492-12-4 | Chemsrc [chemsrc.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Discovery and Initial Screening of 3-Phenyl-1H-indole-2-carbohydrazide Compounds

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands out as a quintessential "privileged scaffold."[1][2] Its electron-rich heterocyclic structure is a cornerstone in numerous natural products and FDA-approved therapeutics, conferring a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for engaging with diverse biological targets.[5]

This guide focuses on a specific, rationally designed class of indole derivatives: 3-phenyl-1H-indole-2-carbohydrazides . The strategic incorporation of a carbohydrazide moiety at the 2-position is not arbitrary. Carbohydrazides and their hydrazone derivatives are themselves a significant class of compounds known for their extensive applications and bioactivities, serving as versatile linkers and pharmacophores that can modulate a molecule's physicochemical properties and introduce additional hydrogen bonding capabilities.[6] The addition of a phenyl group at the 3-position provides a crucial vector for synthetic diversification and for establishing key hydrophobic interactions within target binding sites.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a field-proven framework for the synthesis, initial biological evaluation, and preliminary structure-activity relationship (SAR) analysis of this promising compound class, moving beyond a simple recitation of steps to explain the causality and strategic thinking behind each experimental choice.

Part 1: Rational Design and Synthesis Strategy

The core hypothesis is that by chemically linking the indole scaffold with a carbohydrazide linker, we can generate novel chemical entities with enhanced biological profiles. The carbohydrazide group acts as a flexible yet conformationally-aware hinge, allowing the molecule to adopt optimal orientations for target binding, while the indole and phenyl rings serve as primary interaction domains.

Synthetic Workflow: A Validated Pathway

The synthesis of the target 3-phenyl-1H-indole-2-carbohydrazide is typically achieved through a reliable and scalable two-step process starting from the corresponding indole-2-carboxylic acid ester. The rationale for this pathway is its high efficiency and the commercial availability of starting materials.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for synthesizing the core scaffold.

Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate

-

To a solution of 3-phenyl-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Causality: Sulfuric acid acts as a catalyst for the Fischer esterification. Using ethanol as both solvent and reactant drives the equilibrium towards the ester product.

-

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the crude ester. Purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound (Target Compound) [7]

-

Suspend the synthesized ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol (15 mL/g).

-

Add hydrazine hydrate (10-15 eq) to the suspension.

-

Causality: A large excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide (hydrazinolysis), a nucleophilic acyl substitution reaction.

-

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress is monitored by TLC until the starting ester spot disappears.

-

Cool the reaction mixture to room temperature. The resulting white precipitate is the target carbohydrazide.

-

Collect the solid by filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield the pure product.

Part 2: The Initial Biological Screening Cascade

Once the core compound and its initial analogs are synthesized, a systematic screening cascade is essential to identify their biological potential. High-throughput screening (HTS) methodologies are employed to rapidly assess activity across a range of therapeutic areas.[8][9] The following cascade represents a logical and cost-effective approach for an initial investigation.

Caption: A logical workflow for the initial biological screening of novel compounds.

Protocol 1: Primary Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxicity.[10]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Primary Antimicrobial Screening (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.[12]

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.

-

Self-Validation: The clarity of the sterility control well and the turbidity of the growth control well validate the assay's integrity.

-

Protocol 3: Primary Anti-inflammatory Screening (In Vitro COX-1/COX-2 Inhibition Assay)

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Screening for inhibition of COX-1 and COX-2 can identify compounds with potential non-steroidal anti-inflammatory drug (NSAID)-like activity.[13]

-

Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050), which measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compounds at various concentrations. Include a vehicle control and a known inhibitor (e.g., Indomethacin).

-

Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).

-

-

Data Acquisition: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Part 3: Data Interpretation and Preliminary SAR

The initial screening data provides the foundation for identifying "hit" compounds and understanding the structure-activity relationship (SAR).[14] The goal is to discern which structural modifications lead to improved potency and selectivity.

Data Presentation

Quantitative data should be organized into clear, comparative tables.

Table 1: Anticancer Activity (IC₅₀ in µM) of Indole Analogs

| Compound ID | R¹ Substitution | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

| I-1 (Core) | -H | 15.2 | 25.8 | 18.5 |

| I-2 | 5-Br | 0.45[15] | 1.2 | 0.98 |

| I-3 | 5-Cl | 0.89[16] | 2.5 | 1.76 |

| I-4 | 5-OCH₃ | >50 | >50 | >50 |

| Doxorubicin | - | 0.05 | 0.12 | 0.08 |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Indole Analogs

| Compound ID | R¹ Substitution | S. aureus | E. coli | C. albicans |

| I-1 (Core) | -H | 64 | 128 | 64 |

| I-2 | 5-Br | 16 | 32 | 16 |

| I-3 | 5-Cl | 16 | 64 | 32 |

| I-4 | 5-OCH₃ | >128 | >128 | >128 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 4[12] |

Establishing Preliminary SAR

-

Influence of Indole Ring Substitution (R¹):

-

Halogenation: The introduction of a halogen, particularly bromine (Compound I-2 ) or chlorine (Compound I-3 ), at the 5-position of the indole ring dramatically increases anticancer and antimicrobial potency compared to the unsubstituted core (I-1 ). This is a common observation in indole-based drug design, where halogens can enhance binding through halogen bonds and alter electronic properties.[15][16]

-

Electron-Donating Groups: The addition of a methoxy group (I-4 ) leads to a significant loss of activity across all assays. This suggests that electron-withdrawing or lipophilic substituents at this position are favorable for activity.

-

-

Hit Identification: Based on this initial screen, Compound I-2 (5-Bromo-3-phenyl-1H-indole-2-carbohydrazide) emerges as a clear "hit" compound, particularly for its potent anticancer activity.[15]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the discovery and initial evaluation of this compound compounds. The synthetic route is robust, and the proposed screening cascade allows for the efficient identification of bioactive agents against cancer, microbial, and inflammatory targets.

The preliminary SAR from the initial data set strongly indicates that halogenation of the indole ring is a key strategy for enhancing potency. Future work should focus on:

-

Hit-to-Lead Optimization: Synthesizing a focused library of analogs based on the hit compound (I-2 ), exploring different halogens (F, I) and alternative substitution patterns on both the indole and the 3-phenyl rings.

-

Secondary and Mechanistic Assays: Advancing the hit compound through secondary assays to elucidate its mechanism of action. For its anticancer activity, this would involve tubulin polymerization assays, cell cycle analysis, and apoptosis induction studies, as many indole derivatives are known to function as microtubule-destabilizing agents.[7][16][17]

-

In Silico Modeling: Employing molecular docking studies to predict the binding modes of active compounds within potential targets (e.g., the colchicine binding site of tubulin), providing a structural basis for the observed SAR and guiding further rational design.[7][15]

By integrating synthetic chemistry with a systematic biological evaluation, the this compound scaffold represents a fertile ground for the discovery of novel therapeutic leads.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. japsonline.com [japsonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-phenyl-1H-indole-2-carbohydrazide

This compound stands as a cornerstone molecule in the landscape of modern drug discovery. As a heterocyclic compound featuring an indole nucleus, it belongs to a class of structures renowned for their diverse and significant biological activities.[1] Its inherent structural features, particularly the 3-phenyl substitution and the reactive carbohydrazide moiety at the 2-position, make it a versatile precursor for the synthesis of a multitude of derivatives.[2][3]

This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount, as they govern the molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics and solubility to its potential as a therapeutic agent. The primary significance of this scaffold lies in its demonstrated utility in developing potent anticancer agents, many of which function by disrupting microtubule dynamics through tubulin inhibition.[1][2][3] This document will delve into the synthesis, analytical characterization, and the critical data that underpins its application in research.

Core Physicochemical Data

The foundational properties of this compound are summarized below. This data is essential for its handling, characterization, and deployment in synthetic and screening protocols.

| Property | Value | Source(s) |

| CAS Number | 105492-12-4 | [4][5] |

| Molecular Formula | C₁₅H₁₃N₃O | [4][5] |

| Molecular Weight | 251.29 g/mol | [5] |

| Exact Mass | 251.10600 g/mol | [4] |

| Melting Point | 238-240 °C | [4] |

| Density | ~1.29 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white powder/solid | Inferred from synthesis |

Synthesis Pathway and Rationale

The most direct and widely adopted method for synthesizing this compound involves the hydrazinolysis of a corresponding indole-2-carboxylate ester. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

The choice of an ester, typically a methyl or ethyl ester, serves a dual purpose. Firstly, it acts as a stable and readily accessible precursor, often derived from 3-phenyl-1H-indole-2-carboxylic acid. Secondly, the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) is an effective leaving group upon nucleophilic attack by hydrazine, facilitating a high-yield conversion. Ethanol is a common solvent choice as it effectively dissolves the ester precursor and is compatible with hydrazine hydrate.[2][6] The reaction is typically driven to completion by heating, which provides the necessary activation energy.[2]

Caption: Synthesis of this compound.

Experimental Protocol 1: Synthesis

This protocol outlines the laboratory-scale synthesis based on methodologies reported in the literature.[2]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent).

-

Solvation: Add absolute ethanol (e.g., 30 mL for a 2.5 mmol scale) to dissolve the starting material.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 50% in H₂O, ~60 equivalents) to the solution. The large excess ensures the reaction proceeds to completion.

-

Reaction: Heat the resulting mixture to 80 °C and stir vigorously for approximately 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate will typically form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water or ethanol to remove residual hydrazine and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/chloroform mixture, to yield the final, pure compound.[7]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Caption: Workflow for analytical characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups present in the molecule. The spectrum provides definitive evidence of the carbohydrazide moiety.

-

N-H Stretching: Look for absorption bands in the region of 3200-3400 cm⁻¹. These bands correspond to the N-H stretching vibrations of the indole NH and the hydrazide NH and NH₂ groups. Often, multiple peaks appear, reflecting symmetric and asymmetric stretches.[8][9]

-

C=O Stretching: A strong, sharp absorption band is expected around 1630-1680 cm⁻¹. This is the characteristic carbonyl (amide I) stretch of the carbohydrazide group.[7][8]

-

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings (indole and phenyl) will appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1500-1600 cm⁻¹ (C=C ring stretching).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms.

-

¹H NMR: In a typical solvent like DMSO-d₆, the following proton signals are expected:

-

Indole NH: A broad singlet at a downfield chemical shift (typically >11.0 ppm) is characteristic of the indole N-H proton.[8]

-

Amide CONH: A singlet in the downfield region (around 11.2 ppm) corresponds to the amide proton.[7]

-

Hydrazide NH₂: A broad singlet, exchangeable with D₂O, will appear for the terminal -NH₂ protons (around 4.8 ppm).[8]

-

Aromatic Protons: A complex multiplet pattern between 7.0 and 8.0 ppm will be observed for the 9 protons of the phenyl ring and the indole system.

-

-

¹³C NMR:

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected result would be the protonated molecular ion.

-

Expected Ion: [M+H]⁺ at m/z = 252.29.

Biological Context: A Gateway to Tubulin Inhibitors

The physicochemical properties of this compound are not merely academic; they are intrinsically linked to its function as a privileged scaffold in cancer research. The indole ring and the 3-phenyl moiety create a hydrophobic structure that is predicted to occupy the hydrophobic pocket of the colchicine binding site on β-tubulin.[2]

This binding event disrupts the dynamic polymerization and depolymerization of microtubules, which are essential for forming the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3] The carbohydrazide group at the 2-position serves as a crucial synthetic handle. It can be readily condensed with various aldehydes or ketones to generate a library of hydrazone derivatives, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[2][3][12]

Caption: Mechanism of tubulin inhibition by indole derivatives.

Conclusion

This compound is a molecule of significant interest, bridging synthetic chemistry with medicinal applications. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it an accessible and valuable tool for researchers. The true power of this compound lies in its role as a foundational scaffold, enabling the creation of novel derivatives that target fundamental cellular processes like mitosis. A thorough understanding of its core characteristics, as detailed in this guide, is the first and most critical step for any scientist aiming to leverage its potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:105492-12-4 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dspace.yeniyuzyil.edu.tr:8080 [dspace.yeniyuzyil.edu.tr:8080]

in silico modeling of 3-phenyl-1H-indole-2-carbohydrazide derivatives

An In-Depth Technical Guide to the In Silico Modeling of 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, most notably as potent anticancer agents.[1][2] This guide provides a comprehensive, technically-focused walkthrough of the state-of-the-art in silico modeling techniques used to explore, predict, and optimize the therapeutic potential of these compounds. We will delve into the causality behind key computational choices, presenting field-proven protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation indole-based therapeutics.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant biological importance.[3] The this compound framework, in particular, has emerged as a highly promising scaffold. Extensive research has identified derivatives with potent antiproliferative effects, often by targeting critical cellular machinery like tubulin polymerization.[4][5][6][7] The core challenge lies in rationally designing derivatives with enhanced potency, selectivity, and favorable drug-like properties.

In silico modeling provides a powerful, resource-efficient paradigm to address this challenge. By simulating molecular interactions and predicting biological activities within a computational environment, we can rapidly screen virtual libraries, elucidate structure-activity relationships (SAR), and prioritize candidates for synthesis and in vitro testing. This guide outlines an integrated computational workflow designed to systematically investigate and optimize these indole derivatives.

Foundational Stage: Preparing Molecules for Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Both the ligand (the indole derivative) and the biological target must be meticulously prepared to ensure they are energetically favorable and chemically correct.

Target Protein Identification and Preparation

The first step is to identify a relevant biological target. For this compound derivatives, a primary target implicated in their anticancer activity is tubulin , specifically at the colchicine binding site.[2][4][5] Other potential targets include Dihydrofolate Reductase (DHFR) and various protein kinases.[8][9]

Protocol 1: Target Preparation from the Protein Data Bank (PDB)

-

Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; e.g., PDB ID: 1SA0 for tubulin). Select a high-resolution structure that is co-crystallized with a relevant ligand.

-

Pre-processing: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio).

-

Clean the Structure:

-

Remove all non-essential components: water molecules beyond a 5Å radius of the active site, co-solvents, and all but one protein chain if the biological unit is a monomer.

-

Correct structural issues: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. This is critical for defining correct ionization states and hydrogen bonding patterns.

-

Assign bond orders and formal charges.

-

Resolve steric clashes and optimize side-chain orientations.

-

-

Energy Minimization: Perform a constrained energy minimization of the protein structure (e.g., using the OPLS force field) to relieve any residual steric strain, while keeping heavy atom positions close to the crystallographic coordinates.

-

Define the Binding Site: Define the active site for docking by creating a grid or sphere centered on the co-crystallized ligand or a known binding pocket.

Ligand Preparation

The 3D conformation of the small molecule derivative is equally critical. A proper low-energy conformation is required for accurate docking and pharmacophore modeling.

Protocol 2: 3D Ligand Generation and Minimization

-

2D Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like MarvinSketch or ChemDraw.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure.

-

Ionization States: Generate possible protonation states at a physiological pH (e.g., 7.4) using tools like Epik. This is crucial for molecules with ionizable groups.

-

Tautomer Generation: Enumerate all possible tautomers, as the biologically relevant form may not be the most stable in a vacuum.

-

Energy Minimization: Perform a thorough energy minimization of each generated conformer using a suitable force field (e.g., MMFF94 or OPLS). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

Core Computational Modeling Workflow

With prepared structures, we can proceed to the core modeling techniques. This workflow is designed to be iterative, with insights from one stage informing the next.

Caption: Integrated workflow for in silico drug discovery.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.[10] This is the primary tool for virtual screening and understanding key binding interactions.

Protocol 3: Molecular Docking Simulation

-

Grid Generation: Using the prepared protein, define the docking grid around the active site. The grid box should be large enough to allow the ligand rotational and translational freedom.

-

Ligand Docking: Dock the prepared library of this compound derivatives into the prepared receptor grid using software like AutoDock Vina or Glide. It is advisable to generate multiple binding poses (e.g., 10-20) per ligand.

-

Pose Analysis & Scoring:

-

Analyze the top-scoring poses for each ligand. The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity.

-

Visualize the ligand-protein complex. Identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. For indole derivatives targeting tubulin, interactions with key residues in the colchicine site are expected.[2][4]

-

-

Filtering: Filter the results based on docking score and the presence of critical interactions with key active site residues.

Caption: Key interactions of an indole derivative at the colchicine site.

QSAR: Linking Chemical Structure to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[3] They are invaluable for predicting the activity of unsynthesized compounds and understanding which structural properties drive potency.

Protocol 4: 2D-QSAR Model Development

-

Dataset Preparation: Compile a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC₅₀ values). The data should span several orders of magnitude. Convert IC₅₀ values to a logarithmic scale (pIC₅₀).

-

Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or VLifeMDS.[11]

-

Data Splitting: Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.

-

Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to build a model that correlates the descriptors (independent variables) with pIC₅₀ (dependent variable).

-

Model Validation:

-

Internal Validation: Use leave-one-out cross-validation (q²) on the training set. A q² > 0.5 is generally considered acceptable.[9]

-

External Validation: Use the model to predict the pIC₅₀ values for the test set compounds. The predictive ability is assessed by the pred_r² value. A pred_r² > 0.6 is desirable.[11]

-

-

Interpretation: Analyze the descriptors in the final QSAR equation. For example, a positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) would suggest that increasing hydrophobicity enhances biological activity for this series.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development.[12] In silico tools can predict these properties from chemical structure alone.

Protocol 5: In Silico ADMET Profiling

-

Input Structures: Prepare the SMILES strings or 3D structures of the lead compounds.

-

Prediction Server: Use a web-based tool like SwissADME or a commercial package like ADMET Predictor™.[13][14]

-

Analyze Key Properties:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[15]

-

Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.[13][15]

-

Toxicity: Screen for potential toxicity flags, such as mutagenicity or cardiotoxicity.

-

-

Data Tabulation: Summarize the predicted properties in a table for easy comparison across derivatives.

Table 1: Predicted ADMET Properties for Example Indole Derivatives

| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |

| IND-01 | 415.45 | 4.2 | 75.8 | High | Yes | 0 |

| IND-02 | 480.32 | 5.5 | 85.1 | High | No | 1 (LogP > 5) |

| IND-03 | 389.41 | 3.8 | 95.3 | High | Yes | 0 |

Molecular Dynamics (MD) Simulation: Validating Binding Stability

While docking provides a static snapshot of the binding pose, MD simulations assess the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.[16] This provides a more rigorous validation of the docking results.[8][9]

Protocol 6: MD Simulation of Ligand-Protein Complex

-

System Setup: Take the best-scoring docked pose of the ligand-protein complex from Protocol 3.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

Equilibration: Perform a multi-step equilibration process. First, minimize the energy of the entire system. Then, gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand heavy atoms.

-

Production Run: Release the restraints and run the production simulation for a duration sufficient to observe the system's stability (e.g., 50-100 nanoseconds).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they are maintained throughout the simulation.

-

Conclusion and Strategic Outlook

The in silico workflow detailed in this guide provides a robust framework for the rational design and optimization of this compound derivatives. By integrating molecular docking, QSAR, ADMET prediction, and MD simulations, researchers can efficiently navigate the vast chemical space to identify candidates with high potency, favorable pharmacokinetic profiles, and stable binding to their intended biological targets. This computational-first approach not only accelerates the discovery timeline but also reduces the costs associated with synthesizing and testing unpromising compounds. The continued evolution of computational algorithms and hardware will further enhance the predictive power of these models, solidifying their indispensable role in the future of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. imedpub509265038.wordpress.com [imedpub509265038.wordpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Computational investigations and molecular dynamics simulations envisioned for potent antioxidant and anticancer drugs using indole-chalcone-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1H-indole-2-carbohydrazide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenyl-1H-indole-2-carbohydrazide analogs, a class of compounds demonstrating significant therapeutic potential across various domains, most notably in oncology. We will delve into the nuanced effects of structural modifications on their biological activity, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into drugs with anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] Within this diverse family, the this compound core has emerged as a particularly promising template for the development of novel therapeutic agents.

Core Synthesis Strategy: A Versatile Platform for Analog Generation

The synthesis of this compound analogs typically commences with the corresponding indole-2-carboxylic acid ester. This starting material undergoes hydrazinolysis, commonly using hydrazine hydrate in an alcoholic solvent, to yield the key 1H-indole-2-carbohydrazide intermediate.[2] This intermediate serves as a versatile platform for introducing a wide range of substituents through condensation reactions with various aldehydes and ketones, leading to the formation of N'-substituted hydrazone derivatives. Further modifications can be made to the indole nitrogen and the phenyl ring at the 3-position, allowing for a systematic exploration of the chemical space and the elucidation of SAR.

Experimental Protocol: General Synthesis of this compound Analogs

-

Step 1: Hydrazinolysis of the Indole Ester. To a solution of the appropriate methyl or ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

-

Step 2: Reflux. The reaction mixture is refluxed for 6-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation of the Carbohydrazide Intermediate. Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

-

Step 4: Synthesis of Hydrazone Analogs. The this compound intermediate (1 equivalent) is dissolved in a suitable solvent such as ethanol, and a catalytic amount of glacial acetic acid is added.

-

Step 5: Condensation. The desired aldehyde or ketone (1.1 equivalents) is added to the solution, and the mixture is refluxed for 4-8 hours.

-

Step 6: Product Isolation and Purification. The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure hydrazone analog.

Caption: General synthetic workflow for this compound analogs.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the anticancer potential of this compound analogs, particularly as inhibitors of tubulin polymerization.[1][3][4][5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.

Molecular docking studies have consistently suggested that these indole analogs bind to the colchicine-binding site on β-tubulin.[1][3][4][5] This binding prevents the polymerization of tubulin dimers into microtubules, thereby destabilizing the microtubule network.

Caption: Mechanism of action of this compound analogs as tubulin inhibitors.

Structure-Activity Relationship for Anticancer Activity

The antiproliferative activity of these analogs is highly dependent on the nature and position of substituents on the core structure.

The introduction of various aromatic and heteroaromatic aldehydes to form the hydrazone has been a key strategy for enhancing potency.

-